molecular formula C20H22N6O4 B024498 9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione CAS No. 102212-90-8

9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

Cat. No.: B024498
CAS No.: 102212-90-8
M. Wt: 410.4 g/mol
InChI Key: VPTCCRDFZBCLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1: is a heterocyclic organic compound known for its complex structure and potential applications in various fields. This compound belongs to the class of purine derivatives, which are significant in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 typically involves multi-step organic reactions. The process often starts with the preparation of the purine scaffold, followed by functional group modifications to introduce the dimethylamino and hydroxy groups. Common reagents used in these reactions include dimethylformamide, acetic anhydride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1 is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .

Properties

CAS No.

102212-90-8

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

9-benzyl-7-[(dimethylamino)methyl]-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione

InChI

InChI=1S/C20H22N6O4/c1-22(2)11-13-16(27)25(10-12-8-6-5-7-9-12)19-21-15-14(26(19)17(13)28)18(29)24(4)20(30)23(15)3/h5-9,27H,10-11H2,1-4H3

InChI Key

VPTCCRDFZBCLHQ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C(=O)C(=C(N(C3=N2)CC4=CC=CC=C4)O)CN(C)C

Synonyms

Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,3-dimethyl-9-(phenylmethyl)- (9CI)

Origin of Product

United States

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